molecular formula C13H11NO2 B8075779 1-Cyclopropyl-4-nitronaphthalene

1-Cyclopropyl-4-nitronaphthalene

Cat. No. B8075779
M. Wt: 213.23 g/mol
InChI Key: CHOXFKFUEGIWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-4-nitronaphthalene is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropyl-4-nitronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-4-nitronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Toxicological Studies : One study focused on the acute hepatic and pulmonary toxicity of 1-nitronaphthalene in rats, detailing morphological changes in the lung and liver after exposure (Sauer et al., 1997).

  • Chemical Reactions and Synthesis : A research article discussed the reaction of 1-nitronaphthalene with benzene and cyclohexane in the presence of aluminum chloride, providing insights into the protonation behavior of 1-nitronaphthalene (Zhu et al., 2018).

  • Battery Applications : Another study investigated the use of 1-nitronaphthalene as a battery depolarizer in conjunction with a high-energy magnesium anode (Thirunakaran et al., 1996).

  • Atmospheric Studies : Research on the formation, decay, and partitioning of nitronaphthalenes in the atmosphere was conducted, which can inform environmental impact assessments (Feilberg et al., 1999).

  • Photochemical Reactions : Studies on the photochemistry of 1-nitronaphthalene in atmospheric waters were conducted, investigating potential sources of singlet oxygen and radical species (Brigante et al., 2010).

  • Pharmacological and Toxicological Metabolism : The bioactivation and metabolism of 1-nitronaphthalene in rat tracheobronchial airways and liver were explored, which is crucial for understanding its biological interactions (Watt & Buckpitt, 1999).

properties

IUPAC Name

1-cyclopropyl-4-nitronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-14(16)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOXFKFUEGIWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4-nitronaphthalene

Synthesis routes and methods

Procedure details

Sodium nitrite (30 mL) was slowly added (over 2 hours) to 1-cyclopropylnaphthalene (6.4 g, 38 mmol) stirred at 0° C. The reaction mixture was stirred at 0° C. for an extra 30 min and then slowly poured into ice. Water was added, followed by ethyl acetate. After extraction, the organic layer was washed with aqueous sodium hydroxide (1%) and water, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography to yield 1-cyclopropyl-4-nitronaphthalene (5.2 g, 64%).
Quantity
30 mL
Type
reactant
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6.4 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.